1-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
The compound 1-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a bis-heterocyclic molecule featuring a pyrazole core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted with a 2-methylthiazole moiety. This structure combines pharmacophoric elements known for diverse bioactivities, including insecticidal, antimicrobial, and kinase-inhibitory properties. The pyrazole ring (1-methyl substitution) and oxadiazole-thiazole system contribute to its electronic and steric properties, influencing solubility, stability, and target interactions .
Properties
IUPAC Name |
2-methyl-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S/c1-6-13-7(5-20-6)10-15-16-11(19-10)14-9(18)8-3-4-12-17(8)2/h3-5H,1-2H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFJDLYEZRDYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that incorporates several biologically relevant moieties, including thiazole and oxadiazole rings. These structural features suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activities associated with this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 250.28 g/mol
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that oxadiazole derivatives possess antibacterial and antifungal activities against various pathogens, including Mycobacterium species and Candida strains . The presence of the thiazole moiety is known to enhance these effects due to its interaction with microbial enzymes.
| Activity Type | Pathogen/Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Mycobacterium bovis | 4–8 µM |
| Antifungal | Candida albicans | 16–32 µM |
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. Notably, compounds with similar structural motifs have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The mechanism often involves interference with key cellular pathways critical for tumor growth.
Case Study:
In a recent study, a series of thiazole-containing compounds were evaluated for their cytotoxic effects on human cancer cell lines. The findings revealed that compounds with the oxadiazole-thiazole framework exhibited IC values in the low micromolar range against breast and lung cancer cells, indicating promising anticancer activity .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The thiazole ring can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
Scientific Research Applications
Biological Activities
The compound has shown a range of biological activities that make it a candidate for further research and development:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have demonstrated effectiveness against Mycobacterium bovis BCG and other pathogenic bacteria, suggesting potential as an antitubercular agent.
- Antifungal Activity : The compound has shown efficacy against various fungal strains, particularly when modified with electron-withdrawing groups, enhancing its antimicrobial potency.
Anticancer Properties
The anticancer potential of 1-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide has been explored in vitro:
- Cell Proliferation Inhibition : It can inhibit the proliferation of cancer cells by inducing apoptosis. In studies involving various cancer cell lines, treatment with this compound resulted in increased rates of cell death compared to untreated controls.
- Selectivity : The compound demonstrates selectivity towards cancer cells over normal cells, which minimizes cytotoxic effects on healthy tissues.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits promising antioxidant activity. It can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. Evaluation methods such as DPPH radical scavenging assays have confirmed its capacity to inhibit oxidative damage.
Research Findings and Case Studies
Several studies have documented the efficacy and potential applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Pyrazole-Oxadiazole Carboxamides
- Compound 9g (1-methyl-3-ethyl-4-chloro-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-5-carboxamide):
- Compounds 6k/6l ():
Thiazole/Oxadiazole Hybrids
- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl-3-methyl-1H-pyrazole-4-carbonitrile (): Incorporates a thioacetyl linker and cyano group. Lower yield (53.8%) and melting point (177.8°C) suggest reduced stability versus the target compound .
- N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline (): Arylaminomethyl substitution on oxadiazole. X-ray data show dihedral angles of 7.97° between pyrazole and oxadiazole rings, optimizing conjugation for herbicidal activity .
Physicochemical and Analytical Data
| Property | Target Compound (Predicted) | Compound 9g | Compound 6k |
|---|---|---|---|
| Molecular Formula | C13H12N6O2S | C22H22ClN5O2 | C17H12BrClN8O2S |
| Molecular Weight (g/mol) | 340.35 | 447.90 | 507.74 |
| Melting Point (°C) | ~160–180 (estimated) | 123–125 | 166–168 |
| LogP (Predicted) | 2.8 | 3.5 | 3.1 |
| Key Spectral Data | 1H NMR: δ 2.66 (s, CH3) | 1H NMR: δ 2.42 (s) | MS: m/z 507.1 [M+H]+ |
Q & A
Q. Key considerations :
- Yield optimization : POCl3-based methods achieve ~75–85% purity but require rigorous temperature control .
- Side reactions : Alkylation of the thiazole sulfur may occur if unprotected; use of inert atmospheres is recommended .
Basic: How can spectroscopic techniques validate the structure of this compound?
A multi-technique approach is critical:
- 1H/13C NMR :
- IR spectroscopy :
- Mass spectrometry :
Data contradiction resolution : If oxadiazole C=O signals are absent in IR, confirm cyclization completion via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Advanced: How does the 2-methylthiazole substituent influence bioactivity? Design an SAR study to probe this.
Hypothesis : The 2-methylthiazole group enhances hydrophobic interactions in enzyme binding pockets.
SAR study design :
Variants : Synthesize analogs with:
- Thiazole replaced by oxazole (polarity change).
- Methyl group removed or substituted with Cl/CF3 .
Assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization.
- Cellular uptake : Measure logP values via HPLC retention times .
Data analysis :
- Correlate substituent electronegativity (Hammett σ) with IC50 values.
Example : A 4-fluorophenyl analog showed 3× higher EGFR inhibition than the parent compound in docking models .
Advanced: How to resolve conflicting spectral data between synthetic batches?
Case example : Discrepancies in 1H NMR methyl peaks (δ 2.4 vs. 2.6 ppm).
Methodological steps :
Purity check : Use HPLC (C18 column, 70:30 MeOH/H2O) to detect impurities >0.1% .
X-ray crystallography : If crystals are obtainable (e.g., via slow evaporation in DCM/hexane), compare bond lengths/angles with literature (e.g., C–N: 1.32 Å in oxadiazole) .
Dynamic NMR : Heat samples to 80°C; coalescence of split peaks indicates conformational isomerism .
Outcome : Batch-dependent rotamers of the pyrazole-carboxamide bond may explain shifts .
Advanced: What computational strategies predict the compound’s metabolic stability?
Q. In silico tools :
- PASS Online : Predicts CYP450-mediated oxidation sites (e.g., methylthiazole → sulfoxide) .
- Molecular dynamics (MD) : Simulate liver microsome models (pH 7.4) to estimate t1/2.
Validation : - Compare with in vitro hepatocyte assays (e.g., half-life <30 min suggests rapid clearance) .
Example : MD simulations showed the oxadiazole ring resists hydrolysis, while the pyrazole-methyl group is prone to oxidation .
Advanced: How to optimize reaction yields when coupling pyrazole and oxadiazole moieties?
Q. Factors affecting coupling efficiency :
Q. Troubleshooting :
- Low yields (<40%): Check for residual moisture (Karl Fischer titration) or Boc-protect reactive amines .
Advanced: What strategies mitigate crystallization challenges for X-ray analysis?
Q. Crystallization protocols :
Solvent screening : Use ternary systems (e.g., EtOAc/MeOH/hexane) to slow nucleation .
Seeding : Introduce microcrystals from prior batches via streak seeding.
Temperature gradients : Gradual cooling from 50°C to 4°C over 72 hours .
Result : Single crystals of a related oxadiazole-pyrazole compound diffracted at 0.84 Å resolution (R factor = 0.039) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
